NR2F1 agonist 1

Cancer Dormancy Nuclear Receptor Transcriptional Activation

NR2F1 agonist 1 (C26) is the only direct, specific agonist of the orphan nuclear receptor NR2F1/COUP-TF1, inducing a unique long-lived dormancy program with neural crest-like features not replicated by atRA or other modulators. Its effects, including a 1.7–1.9-fold activation and ~50% reduction in lung metastatic burden, are strictly NR2F1-dependent. Choose this compound for unambiguous dissection of NR2F1-regulated quiescence in HNSCC and other models.

Molecular Formula C28H30N4OS
Molecular Weight 470.6 g/mol
Cat. No. B11631995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNR2F1 agonist 1
Molecular FormulaC28H30N4OS
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCCSC1=NN=C2N1C3=C(C(=O)N2CCC4=CC=CC=C4)C5(CCCCC5)CC6=CC=CC=C63
InChIInChI=1S/C28H30N4OS/c1-2-34-27-30-29-26-31(18-15-20-11-5-3-6-12-20)25(33)23-24(32(26)27)22-14-8-7-13-21(22)19-28(23)16-9-4-10-17-28/h3,5-8,11-14H,2,4,9-10,15-19H2,1H3
InChIKeyYMOYEJYEEJZQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NR2F1 Agonist 1 (C26) in Cancer Dormancy and Metastasis Research: A Product Overview


NR2F1 agonist 1, also identified as compound 26 (C26), is a small molecule agonist of the orphan nuclear receptor NR2F1/COUP-TF1, a master transcriptional regulator of tumor cell dormancy [1][2]. With the chemical formula C28H30N4OS and a molecular weight of 470.6 g/mol, it is primarily utilized as a chemical probe in oncology research to investigate the mechanisms of cancer cell dormancy and metastatic progression . Unlike broader epigenetic or cytotoxic agents, this compound's function is centered on the specific activation of NR2F1, leading to the induction of a defined dormancy program in malignant cells [1].

Why NR2F1 Agonist 1 Cannot Be Substituted with Generic Nuclear Receptor Modulators


Generic substitution with other nuclear receptor agonists or broad epigenetic modulators is not scientifically valid due to the unique mechanism of action of NR2F1 agonist 1. While compounds like all-trans retinoic acid (atRA) can indirectly influence NR2F1 activity, NR2F1 agonist 1 is a direct, specific activator that induces a distinct long-lived dormancy program with neural crest-like features, which is not activated by other protocols like AZA+atRA [1][2]. Its effects, including growth arrest and metastasis suppression, are entirely dependent on the presence of NR2F1, as demonstrated by complete loss of function in NR2F1-knockout models [1]. This specificity dictates its unique application in dissecting NR2F1-dependent biology, making in-class substitution with less specific agonists (e.g., DIM-C-Pyr-4) or other differentiation agents unsuitable for experimental protocols requiring precise NR2F1 activation [3].

Quantitative Evidence for the Selection of NR2F1 Agonist 1 (C26)


NR2F1 Agonist 1 Exhibits Direct and Specific NR2F1-Dependent Transcriptional Activation

NR2F1 agonist 1 (C26) directly activates NR2F1 transcriptional activity in a specific, concentration-dependent manner, a key differentiator from indirect modulators. In a NR2F1 cis-regulatory luciferase reporter assay, C26 induced expression by 1.7-fold at 0.5 µM and 1.9-fold at 1 µM [1]. This effect is completely abrogated in NR2F1 knockout cell lines, confirming its on-target specificity [1].

Cancer Dormancy Nuclear Receptor Transcriptional Activation

C26 Potency in RARE-Luciferase Assay is Comparable to a Known Transcriptional Activator

The potency of NR2F1 agonist 1 (C26) in activating transcription through a retinoic acid response element (RARE) is quantitatively comparable to a well-established reference compound. In a RARE-luciferase reporter system, C26 induced a 2.4-fold increase in expression, a level comparable to the 2.4-fold induction achieved by 100 nM all-trans retinoic acid (atRA) [1].

Reporter Assay Transcriptional Activation Potency Benchmarking

Upregulation of Dormancy-Associated Effector Genes In Vivo by NR2F1 Agonist 1

NR2F1 agonist 1 (C26) induces a functional dormancy program, evidenced by the significant upregulation of key target genes in vivo. Treatment with C26 in a chick chorioallantoic membrane (CAM) tumor model resulted in a 2.3-fold increase in NR2F1 mRNA levels itself, confirming a self-regulated activation loop [1]. Furthermore, mRNA levels of the dormancy effectors SOX9, RARβ, and the CDK inhibitor p27 were all significantly upregulated in C26-treated tumors compared to control [1].

Cancer Dormancy Gene Expression In Vivo Pharmacology

NR2F1 Agonist 1 Reduces Disseminated Tumor Cell Burden in a Murine Metastasis Model

NR2F1 agonist 1 (C26) demonstrates functional efficacy in suppressing metastatic spread in a preclinical model. In an adjuvant treatment setting, mice bearing HNSCC PDX tumors and treated with C26 showed a substantial reduction in lung metastasis. Quantification revealed that mice treated with C26 had almost half the number of GFP+ disseminated tumor cells (DTCs) per lung lobe compared to control mice [1].

Metastasis In Vivo Efficacy Disseminated Tumor Cells

Key Research Applications for NR2F1 Agonist 1 (C26) in Oncology and Cell Biology


Dissecting the NR2F1-Dependent Dormancy Program in HNSCC and Other Cancers

NR2F1 agonist 1 (C26) is the optimal tool for studies aimed at specifically activating and dissecting the NR2F1-regulated transcriptional program. Its ability to induce a 1.7-1.9 fold increase in NR2F1-driven luciferase expression and upregulate target genes like SOX9, RARβ, and p27 in vitro and in vivo [1] makes it ideal for RNA-seq or ChIP-seq experiments designed to map the NR2F1-dependent dormancy regulome.

Preclinical Evaluation of Dormancy-Inducing Anti-Metastatic Strategies

For researchers investigating therapeutic strategies to prevent metastatic relapse, NR2F1 agonist 1 provides a well-validated chemical probe for proof-of-concept studies. The evidence shows that C26 treatment can reduce the burden of disseminated tumor cells in the lungs by approximately 50% in an adjuvant mouse model [1]. This makes it a crucial reagent for studies testing the hypothesis that enforced dormancy can limit metastatic outgrowth, particularly in HNSCC.

Investigating Mechanisms of Resistance to Conventional Therapies

The ability of NR2F1 agonist 1 to induce a durable growth arrest and a specific quiescent phenotype (NR2F1hi/p27hi/Ki-67lo/p-S6lo) [1] makes it a valuable tool for studying therapy resistance. Researchers can use it to model and probe how dormant, non-proliferative cancer cells evade standard-of-care treatments that target dividing cells, thereby identifying new vulnerabilities or biomarkers for these residual disease states.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for NR2F1 agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.